1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine
Description
Properties
Molecular Formula |
C9H10BrF2NO2 |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine |
InChI |
InChI=1S/C9H10BrF2NO2/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9H,4,13H2,1H3 |
InChI Key |
BFVPQKZWNNVPNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution and Functional Group Installation
Bromination:
Selective bromination of the aromatic ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination. The presence of electron-donating groups like methoxy facilitates electrophilic aromatic substitution at ortho/para positions relative to the substituent.
Difluoromethoxy Group Introduction:
The difluoromethoxy group (-OCF2H) is less common and typically introduced via nucleophilic substitution or via difluoromethylation reagents. One approach involves the use of difluoromethylating agents such as difluorocarbene precursors or difluoromethoxy reagents under mild conditions to substitute a hydroxyl or halogen precursor on the aromatic ring.
Methoxylation:
Methoxy groups are commonly introduced by methylation of phenolic hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Methanamine Side Chain
The methanamine group attached to the aromatic ring can be introduced by:
- Reduction of a corresponding aldehyde or nitrile precursor.
- Nucleophilic substitution of a benzylic halide with ammonia or an amine source.
- Reductive amination of a benzaldehyde derivative with ammonia or an amine and a reducing agent such as sodium borohydride (NaBH4).
For example, the synthesis of related benzylamines often involves the condensation of a substituted benzaldehyde with ammonia or an amine, followed by reduction with NaBH4 to yield the corresponding benzylamine.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective bromination | NBS, solvent (e.g., acetonitrile), controlled temperature | 3-Bromo-4-hydroxy-5-methoxybenzene intermediate |
| 2 | Difluoromethoxylation | Difluorocarbene precursor or difluoromethoxy reagent, base | Introduction of -OCF2H at 4-position |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3) | Methoxy group at 5-position |
| 4 | Side chain formation | Benzaldehyde intermediate + NH3, then NaBH4 reduction | Formation of methanamine side chain |
This sequence ensures regioselective installation of substituents and conversion to the target amine.
Detailed Research Findings and Data
While direct literature on this exact compound is limited, analogous compounds with similar substitution patterns have been synthesized using the following key findings:
Catalyst and Solvent Effects: In related aromatic amine syntheses, catalysts such as InCl3 have been used to promote multi-component reactions efficiently under mild conditions with high yields. Solvents like 50% ethanol-water mixtures under ultrasound irradiation have enhanced reaction rates and selectivity.
Ultrasound-Assisted Synthesis: Ultrasound irradiation accelerates reactions involving aromatic substitutions and amine formation, reducing reaction times from hours to minutes and improving yields.
Reductive Amination: The reduction of aromatic aldehydes to benzylamines using NaBH4 in methanol or ethanol is a well-established method, providing high purity products with minimal side reactions.
Bromination Selectivity: Controlled bromination using NBS or bromine in solvents like acetonitrile or dichloromethane at low temperatures prevents over-bromination and favors mono-substitution at the desired position.
Comparative Data Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, acetonitrile, 0–5 °C, 2 h | 80–90 | High regioselectivity for 3-position |
| Difluoromethoxylation | Difluorocarbene precursor, base, room temp | 60–75 | Requires inert atmosphere, moisture sensitive |
| Methylation | Methyl iodide, K2CO3, acetone, reflux | 85–95 | Efficient O-methylation |
| Reductive amination | Benzaldehyde + NH3, NaBH4, MeOH, reflux | 90–95 | Mild conditions, high purity |
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Reactivity
The compound can undergo several types of chemical reactions, including:
- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
- Reduction: Can be reduced to form amines or other derivatives.
- Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Sodium hydroxide, ammonia.
Scientific Research Applications
1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine has several notable applications across various fields:
Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It functions as a reagent in various chemical reactions, facilitating the development of novel compounds with enhanced properties.
Biology
In biological research, this compound is utilized to study pathways involving brominated and fluorinated compounds. Its interactions with specific molecular targets can influence enzyme activity and cellular signaling pathways.
Industry
The compound is employed in the production of specialty chemicals that exhibit unique physical and chemical properties. Its ability to serve as a precursor for synthesizing other valuable chemicals enhances its industrial relevance.
Table 1: Summary of Chemical Reactions
| Reaction Type | Major Products | Reagents Used |
|---|---|---|
| Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate, Chromium trioxide |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Substituted Phenyl Derivatives | Sodium hydroxide, Ammonia |
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 12.5 | |
| Compound B | Enzyme Inhibition | 8.0 | |
| Compound C | Antichlamydial | 50 |
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of compounds structurally similar to 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine against Chlamydia trachomatis. The presence of difluoromethoxy was found to enhance activity significantly compared to non-fluorinated analogs.
Case Study 2: Enzyme Inhibition
Research focused on the compound's potential as an enzyme inhibitor revealed its ability to modulate pathways relevant to inflammation. In vitro studies demonstrated that derivatives maintained low cytotoxicity while effectively inhibiting target enzymes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethoxy, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine | Br (3), OCF₂H (4), OCH₃ (5) | C₉H₁₀BrF₂NO₂ | 297.09 | High halogen content; mixed electronic effects |
| [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine | OCF₂H (2), OCH₃ (5) | C₉H₁₁F₂NO₂ | 217.19 | Lacks bromine; reduced steric hindrance |
| 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride | OCF₃ (4), piperazin-2-one backbone | C₁₁H₁₁ClF₃N₃O₂ | 333.67 | Trifluoromethoxy group; higher electronegativity |
| (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine | Br (5), OCH₃ (2), F (3) | C₁₄H₁₃BrFNO | 310.16 | Biphenyl structure; dual halogenation |
| (4-Bromo-3-fluorophenyl)methanamine hydrochloride | Br (4), F (3) | C₇H₆BrFClN | 240.49 | Simplifies substitution; hydrochloride salt enhances solubility |
Key Observations:
Difluoromethoxy (OCF₂H) vs. trifluoromethoxy (OCF₃): The trifluoromethoxy group in 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride offers greater electronegativity and metabolic stability, whereas the difluoromethoxy group in the target compound balances lipophilicity and electronic effects .
Biphenyl derivatives like (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine exhibit extended conjugation, which may enhance π-π interactions in drug-receptor complexes .
Solubility and Bioavailability :
- Hydrochloride salts, such as (4-Bromo-3-fluorophenyl)methanamine hydrochloride, demonstrate improved aqueous solubility compared to free bases, a critical factor in pharmacokinetics .
Biological Activity
1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine is an organic compound notable for its diverse biological activities. This compound features a unique structure that includes bromine, difluoromethoxy, and methoxy functional groups attached to a phenyl ring, which significantly influences its biological interactions and therapeutic potential.
- Molecular Formula : C9H10BrF2NO2
- Molecular Weight : 282.08 g/mol
- IUPAC Name : [3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine
- InChI Key : BFVPQKZWNNVPNN-UHFFFAOYSA-N
The biological activity of 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of phenylmethanamine have been shown to inhibit cell proliferation in various cancer cell lines, including Hela and A549 cells. The IC50 values for these compounds typically range from 0.8 μM to over 200 μg/mL, depending on the specific structure and substituents present .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that similar compounds can exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity at concentrations as low as 62.5 µg/mL .
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various derivatives of phenylmethanamine, including those with difluoromethoxy substitutions. The results showed that certain derivatives had enhanced potency against cancer cell lines compared to their unsubstituted counterparts. For example, a derivative with a similar structure exhibited an IC50 value of 0.8 μM against SMYD2, a target implicated in cancer progression .
Study on Antimicrobial Efficacy
In another investigation, compounds structurally related to 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine were tested for their antibacterial properties. The study found that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic strategies for preparing 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine?
Answer:
The synthesis typically involves multi-step functionalization of a substituted benzene ring. A common approach is:
Bromination and ether formation : Start with a methoxy-substituted benzene derivative. Introduce bromo and difluoromethoxy groups via electrophilic substitution or nucleophilic displacement. For example, describes bromination and etherification using methyl tert-butyl ether and sodium hydroxide for analogous compounds .
Amination : Convert a carbonyl group (e.g., aldehyde or ketone) to the methanamine moiety. outlines a method where a Grignard reagent (e.g., n-BuLi in THF) reacts with a bromo-methoxybenzaldehyde intermediate, followed by reduction to yield the amine .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Answer:
Byproduct formation often arises from competing reactions (e.g., over-bromination or incomplete difluoromethoxy installation). Strategies include:
- Temperature control : Slow addition of reagents at low temperatures (−78°C to 0°C) to suppress side reactions, as shown in for analogous Grignard reactions .
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for precise cross-coupling steps, as described in for bromophenyl intermediates .
- Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane systems) to isolate the target compound, as in .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine proton integration (e.g., provides InChI and structural data for similar compounds) .
- Mass spectrometry : GC-MS or LC-MS to verify molecular weight (e.g., reports GC-MS m/z 310 for a bromo-methoxybenzaldehyde derivative) .
- Elemental analysis : Confirm stoichiometry of Br, F, and O atoms.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay variability or impurity profiles. Methodological solutions include:
- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to validate activity thresholds.
- Purity verification : Use HPLC (>95% purity) and compare with literature (e.g., emphasizes purity for biological studies) .
- Target validation : Employ molecular docking or CRISPR-based target knockout to confirm mechanism of action.
Basic: What are the recommended storage conditions for this compound?
Answer:
Store in a dry, inert atmosphere (argon or nitrogen) at −20°C to prevent degradation. Amber glass vials are recommended due to light sensitivity of bromo and methoxy groups (similar to storage guidelines in for liquid amines) .
Advanced: How can computational methods guide the design of derivatives with improved potency?
Answer:
- SAR modeling : Systematically substitute the bromo, difluoromethoxy, or methoxy groups and predict activity via QSAR (Quantitative Structure-Activity Relationship) tools.
- Docking simulations : Use software like AutoDock to assess binding affinity to target proteins (e.g., references diazinan-5-ylidene moieties for biomolecular interactions) .
- ADMET prediction : Evaluate pharmacokinetics (e.g., logP, solubility) with SwissADME or similar platforms.
Basic: What purification methods are effective for isolating this amine derivative?
Answer:
- Liquid-liquid extraction : Separate aqueous and organic layers using solvents like dichloromethane or ethyl acetate (e.g., uses EtOAc extraction post-reaction) .
- Distillation or crystallization : For high-purity solids, recrystallize from ethanol/water mixtures.
Advanced: How does the bromo substituent influence regioselectivity in further functionalization?
Answer:
The bromo group acts as a meta-director in electrophilic substitution. For example:
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., cites bromophenyl boronic acids for coupling) .
- Nucleophilic displacement : Replace bromine with amines or alkoxides under SNAr conditions (requires electron-withdrawing groups like difluoromethoxy for activation).
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Use PPE (gloves, goggles, lab coat) due to potential amine toxicity and bromine reactivity.
- Work in a fume hood to avoid inhalation (similar to guidelines in for volatile amines) .
Advanced: How can degradation pathways be analyzed under varying pH and temperature conditions?
Answer:
- Stress testing : Incubate the compound at 40–80°C in buffers (pH 1–13) and monitor degradation via LC-MS.
- Kinetic studies : Plot degradation rates using Arrhenius equations to predict shelf-life (refer to ’s stability data for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
